molecular formula C19H25ClN2O B15156863 Triprolidine hydrate hydrochloride

Triprolidine hydrate hydrochloride

Cat. No.: B15156863
M. Wt: 332.9 g/mol
InChI Key: CUZMOIXUFHOLLN-UHFFFAOYSA-N
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Description

Triprolidine hydrochloride monohydrate is a first-generation antihistamine that acts as a histamine H1 receptor antagonist. It is commonly used for the symptomatic relief of allergic conditions such as allergic rhinitis, conjunctivitis, and urticaria. This compound is also found in various cold and allergy medications to alleviate symptoms like sneezing, runny nose, and itchy eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triprolidine hydrochloride monohydrate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-methylbenzaldehyde with pyrrolidine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 2-bromopyridine under basic conditions to yield triprolidine. The final step involves the conversion of triprolidine to its hydrochloride monohydrate form by reacting it with hydrochloric acid in the presence of water .

Industrial Production Methods

Industrial production of triprolidine hydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Triprolidine hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted pyridine derivatives .

Scientific Research Applications

Triprolidine hydrochloride monohydrate has a wide range of scientific research applications:

Mechanism of Action

Triprolidine hydrochloride monohydrate exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This blockade leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The compound also exhibits anticholinergic and sedative properties, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Chlorpheniramine maleate
  • Diphenhydramine hydrochloride
  • Brompheniramine maleate
  • Promethazine hydrochloride

Uniqueness

Compared to other first-generation antihistamines, triprolidine hydrochloride monohydrate is known for its relatively rapid onset of action and effectiveness in relieving allergic symptoms. Its combination with other agents like pseudoephedrine enhances its efficacy in treating nasal congestion and other upper respiratory symptoms .

Properties

Molecular Formula

C19H25ClN2O

Molecular Weight

332.9 g/mol

IUPAC Name

2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride

InChI

InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2

InChI Key

CUZMOIXUFHOLLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl

Origin of Product

United States

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